molecular formula C20H20N4OS B6048197 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one

Cat. No.: B6048197
M. Wt: 364.5 g/mol
InChI Key: VKKHMSFKHHTUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one is unique due to its combination of a pyridine ring, a pyrimidine ring, and a thiomorpholine moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-19-13-18(16-5-7-21-8-6-16)22-20(23-19)17-3-1-15(2-4-17)14-24-9-11-26-12-10-24/h1-8,13H,9-12,14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHMSFKHHTUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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